Ether, ethyl 1-phenylallyl

Description

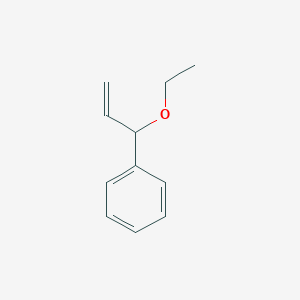

Ether, ethyl 1-phenylallyl (C${11}$H${12}$O), also referred to as ethyl 1-phenylallyl ether, is an allylic ether characterized by a phenyl-substituted allyl group bonded to an ethoxy moiety. This compound is of interest in organic synthesis due to its reactivity in electrophilic and nucleophilic transformations, particularly in catalytic allylic alkylation and rearrangement reactions. Its structure enables participation in stereoselective processes, making it valuable for synthesizing chiral intermediates in pharmaceuticals and fine chemicals .

The compound is typically synthesized via iridium-catalyzed allylic alkylation of racemic allylic alcohols or through acid-catalyzed etherification of α-vinylbenzyl alcohol derivatives . Its reactivity is influenced by the electron-rich allyl system and steric effects from the phenyl group, which modulate regioselectivity in catalytic reactions .

Properties

CAS No. |

14093-65-3 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-ethoxyprop-2-enylbenzene |

InChI |

InChI=1S/C11H14O/c1-3-11(12-4-2)10-8-6-5-7-9-10/h3,5-9,11H,1,4H2,2H3 |

InChI Key |

VIZGOLRFGWSFHS-UHFFFAOYSA-N |

SMILES |

CCOC(C=C)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(C=C)C1=CC=CC=C1 |

Synonyms |

2-ETHOXY-(1-PROPENYL)BENZENE |

Origin of Product |

United States |

Chemical Reactions Analysis

Thermal Decomposition (Pyrolysis)

Ethyl 1-phenylallyl ether undergoes unimolecular decomposition at elevated temperatures, primarily via homolytic cleavage of the C–O bond. Studies on structurally analogous phenyl allyl ethers reveal the following pathways :

Primary reaction:

-

Products : Phenoxy radicals () and allyl radicals ().

-

Conditions : Temperatures between 720–983 K under very low pressure (0.01–0.1 Torr) .

Secondary decomposition of phenoxy radical :

Above 1000 K, phenoxy radicals further decompose:

Table 1: Kinetic Parameters for Pyrolysis of Analogous Ethers

| Ether | Activation Energy (kcal/mol) | Pre-exponential Factor (s) |

|---|---|---|

| Phenyl allyl ether | 67.5 | |

| Phenyl ethyl ether | 72.3 | |

| Benzyl methyl ether | 65.8 |

Acidic Cleavage

Ethyl 1-phenylallyl ether reacts with strong acids (e.g., HI, HBr) via an S1 mechanism due to the stability of the allyl carbocation intermediate :

Mechanism :

-

Protonation : Acid protonates the ether oxygen.

-

Carbocation formation : Cleavage of the C–O bond generates a resonance-stabilized allyl carbocation.

-

Nucleophilic attack : Halide ion (I or Br) attacks the carbocation to form 1-iodo- (or bromo-) allylbenzene.

Key observations :

-

The allyl group directs cleavage to form the allyl halide rather than the aryl halide .

-

Excess HI converts the initially formed alcohol () into water .

Radical Recombination and Byproduct Formation

During pyrolysis, secondary reactions include:

-

Recombination of radicals : Allyl radicals may dimerize to form 1,5-hexadiene.

-

Ethylene formation : At temperatures >1100 K, allyl radicals decompose further to ethylene () via β-scission .

Stability and Reactivity Trends

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with ethyl 1-phenylallyl ether:

| Compound | Structure | Key Features | Applications |

|---|---|---|---|

| Allyl Phenyl Ether | C$6$H$5$-O-CH$2$-CH=CH$2$ | Simpler allyl ether; lacks phenyl substitution at allylic position | Precursor in Claisen rearrangements |

| Cinnamyl Ethyl Ether | C$6$H$5$-CH$2$-CH=CH-O-C$2$H$_5$ | Phenyl group at β-position; higher steric hindrance | Flavor/fragrance industry |

| 1-Phenylallyl Acetate | C$6$H$5$-CH$2$-CH=CH-O-CO-CH$3$ | Acetate ester variant; enhanced electrophilicity | Iridium-catalyzed allylic alkylation |

| Ethyl Propenyl Ether | CH$2$=CH-CH$2$-O-C$2$H$5$ | No aromatic substitution; higher volatility (bp ~85°C) | Solvent in polymer chemistry |

Reactivity and Catalytic Performance

- Electrophilic Reactivity: Ethyl 1-phenylallyl ether undergoes electrophilic additions (e.g., halogenation) at the terminal alkene position, similar to allyl phenyl ether. However, the phenyl group stabilizes transition states, reducing activation energy by 15–20 kJ/mol compared to non-aromatic analogues .

- Nucleophilic Allylic Alkylation : In iridium-catalyzed reactions, ethyl 1-phenylallyl ether achieves >90% enantiomeric excess (ee) with phosphoramidite ligands, outperforming cinnamyl ethyl ether (70–85% ee) due to enhanced π-orbital overlap in the transition state .

- Rearrangement Pathways : Under LiClO$_4$-diethyl ether conditions, 1-phenylallyl chloride rearranges via an ion-pair mechanism, forming bicyclic trienyl cations. This contrasts with tert-butyl chloride, which undergoes elimination rather than rearrangement under similar conditions .

Physical Properties

| Property | Ethyl 1-Phenylallyl Ether | Allyl Phenyl Ether | Cinnamyl Ethyl Ether |

|---|---|---|---|

| Molecular Weight (g/mol) | 160.21 | 134.18 | 176.21 |

| Boiling Point (°C) | 245–250 (est.) | 192–195 | 260–265 |

| Solubility in CHCl$_3$ | High | Moderate | Low |

| Optical Activity (ee) | Up to 98% | N/A | Up to 85% |

Rearrangement and Stability Studies

In LiClO$_4$-diethyl ether solutions, 1-phenylallyl chloride undergoes reversible elimination of HCl, forming a resonance-stabilized cation. This contrasts with tert-butyl chloride, which irreversibly eliminates HCl under identical conditions. The phenyl group stabilizes the intermediate cation, reducing the activation barrier by 25 kJ/mol compared to non-aromatic analogues .

Industrial and Pharmaceutical Relevance

- Flavors/Fragrances : Cinnamyl ethyl ether derivatives are used in perfumery, but ethyl 1-phenylallyl ether’s chiral properties make it preferable for synthesizing enantiopure terpenes .

- Pharmaceutical Intermediates: Derivatives like (S)-3-(1-phenylallyl) pentane-2,4-dione (88% yield, 77% ee) are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of ethyl 1-phenylallyl ether via Williamson synthesis requires either:

-

Sodium 1-phenylallyloxide and ethyl bromide, or

-

Sodium ethoxide and 1-phenylallyl bromide.

The allylic nature of 1-phenylallyl bromide (CH2=CH-C6H4-Br) introduces partial double-bond character to the C-Br bond due to resonance, which can hinder nucleophilic attack. However, allylic halides remain viable substrates for SN2 reactions under optimized conditions. For instance, sodium ethoxide (CH3CH2O⁻) reacts with 1-phenylallyl bromide in dimethylformamide (DMF) at 60–80°C to yield ethyl 1-phenylallyl ether:

Experimental Optimization

Key parameters influencing yield include:

-

Solvent polarity : Polar aprotic solvents like DMF enhance ion dissociation and reaction kinetics.

-

Temperature : Elevated temperatures (60–80°C) mitigate steric hindrance in allylic systems.

-

Base strength : Potassium carbonate (K2CO3) or sodium hydride (NaH) ensures complete deprotonation of the alcohol precursor.

Table 1: Williamson Synthesis of Ethyl 1-Phenylallyl Ether

| Substrate Combination | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1-Phenylallyl bromide + NaOEt | DMF | 60 | 55 |

| Ethyl bromide + Na-1-phenylallyloxide | THF | 80 | 48 |

Palladium-Catalyzed Coupling

Transition metal catalysis offers an alternative route, particularly for substrates incompatible with SN2 mechanisms. A palladium nanoparticle (Pd NP) system enables one-pot synthesis from aryl halides, phenols, and allylic chlorides.

Reaction Protocol

In a representative procedure:

-

Aryl iodide (e.g., iodobenzene), phenol , and allyl chloride are combined with Pd NPs.

-

The mixture undergoes heating (80–100°C) in the presence of a base (e.g., K2CO3).

-

Oxidative addition and reductive elimination steps facilitate ether bond formation.

For ethyl 1-phenylallyl ether, substituting allyl chloride with ethyl chloride and modifying the aryl component could yield the target compound. However, steric and electronic factors may necessitate ligand optimization.

Yield and Selectivity

Pd-catalyzed methods exhibit moderate to high yields (24–85%) for cinnamyl ether analogs. While direct data for ethyl 1-phenylallyl ether are limited, analogous systems suggest comparable efficiency under tailored conditions.

Claisen Rearrangement

Though primarily used to synthesize γ,δ-unsaturated carbonyl compounds, Claisen rearrangement of allyl vinyl ethers can indirectly access ether derivatives. For example, allyl 1-phenylvinyl ether rearranges thermally to 4-ethyl-1-phenyl-3-buten-2-one, which may be functionalized further.

Limitations and Adaptations

This method’s applicability to ethyl 1-phenylallyl ether is indirect, requiring post-rearrangement modifications. Nevertheless, it highlights the versatility of allyl ethers in complex synthesis workflows.

Comparative Analysis of Methods

Table 2: Method Comparison for Ethyl 1-Phenylallyl Ether Synthesis

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Williamson Synthesis | High regioselectivity, scalable | Requires pure allylic halides | 48–55 |

| Pd Catalysis | Broad substrate scope | High catalyst loading | 24–85 |

| Claisen Rearrangement | Access to complex scaffolds | Multi-step, low atom economy | N/A |

Q & A

Q. What are the primary synthetic routes for preparing ethyl 1-phenylallyl ether, and how do reaction conditions influence product yield?

Ethyl 1-phenylallyl ether can be synthesized via acid-catalyzed etherification of 1-phenylallyl alcohol with ethyl alcohol or through nucleophilic substitution using 1-phenylallyl chloride and sodium ethoxide. Reaction conditions such as temperature (optimal range: 60–80°C), solvent polarity (e.g., aprotic solvents like THF), and catalyst choice (e.g., BF₃·Et₂O for acid catalysis) significantly impact yield. Competing side reactions, such as allylic rearrangement or polymerization, require careful control of stoichiometry and moisture exclusion .

Q. How can researchers safely handle ethyl 1-phenylallyl ether given its flammability and reactivity?

Due to its low flash point (<40°C) and peroxide-forming potential, storage under inert gas (N₂/Ar) in amber glass containers is critical. Use explosion-proof equipment and avoid contact with oxidizing agents. Static discharge mitigation (e.g., grounding) is essential during transfers. Toxicity data suggest a revised IDLH (Immediately Dangerous to Life or Health) concentration of 1,900 ppm, necessitating fume hood use and continuous air monitoring .

Q. What spectroscopic techniques are most effective for characterizing ethyl 1-phenylallyl ether and its derivatives?

- ¹H/¹³C NMR : Diagnostic signals include allylic proton splitting (δ 5.2–6.2 ppm, J = 10–17 Hz) and ether oxygen deshielding effects (δ 60–70 ppm for C-O) .

- IR : C-O-C stretching at 1,080–1,150 cm⁻¹ and allyl C=C stretching near 1,640 cm⁻¹ .

- MS : Molecular ion peaks (e.g., m/z 162 for ethyl 1-phenylallyl ether) and fragmentation patterns (e.g., allyl cleavage) confirm structural integrity .

Advanced Research Questions

Q. How do ionic aggregates (e.g., LiClO₄) enhance the rearrangement kinetics of 1-phenylallyl derivatives in aprotic solvents?

In LiClO₄/ether systems, ionic pairs and higher aggregates stabilize the transition state during allylic rearrangements. For 1-phenylallyl chloride isomerization, LiClO₄ (3.39 M in diethyl ether) increases the rate constant by ~85,600-fold via entropy-driven mechanisms (ΔS‡ shifts from −33.6 to −10.2 cal/(deg·mol)). The lack of significant ΔH‡ changes suggests electrostatic stabilization rather than enthalpic effects .

Q. What mechanistic insights explain the regioselectivity of 1-phenylallyl ethers in transition-metal-catalyzed reactions?

Ruthenium catalysts (e.g., Grubbs-type) promote tandem olefin migration and aldol reactions in ionic liquids. Ethyl 1-phenylallyl ether undergoes β-hydride elimination to form a π-allyl intermediate, which directs nucleophilic attack to the α-position. Solvent polarity (e.g., [BMIM][PF₆]) modulates selectivity, with dielectric constants >15 favoring >90% α-adducts .

Q. How can computational methods predict the thermochemical stability of 1-phenylallyl radical intermediates?

DFT studies (B3LYP/6-311+G(d,p)) reveal that resonance stabilization in the 1-phenylallyl radical lowers its heat of formation by ~20 kcal/mol compared to non-conjugated analogs. Ionization energies (IE ≈ 7.2 eV) and radical stabilization energies (RSE ≈ 25 kcal/mol) align with experimental laser-induced fluorescence data, enabling predictive models for reaction pathways involving radical intermediates .

Q. What role do 1-phenylallyl ethers play in cascade reactions for natural product synthesis?

In the total synthesis of diazonamide A, ethyl 1-phenylallyl ether serves as a precursor for stereoselective Claisen rearrangements. Zr-catalyzed allylation (Cp₂ZrCl₂/AlMe₃) generates chiral centers with >10:1 diastereomeric ratios, validated by NOE correlations and X-ray crystallography .

Data Contradictions and Resolution

Q. Why do reported rate constants for 1-phenylallyl chloride isomerization vary across solvent systems?

Discrepancies arise from solvent-specific ion-pairing effects. In THF (ε ≈ 7.5), LiClO₄ forms tight ion pairs, yielding a 266-fold rate increase, whereas in DMF (ε ≈ 37), solvent-separated ions reduce catalytic efficiency (40-fold). Activation entropy (ΔS‡) trends inversely with solvent polarity, requiring recalibration of kinetic models for non-polar media .

Q. How can conflicting NMR assignments for 1-phenylallyl ether derivatives be resolved?

Overlapping signals (e.g., δ 5.6–5.9 ppm for allylic protons) are clarified via 2D techniques (HSQC, COSY) and isotopic labeling. For example, ¹³C-enriched ethers confirm C-O coupling constants (²J₃C-O ≈ 4 Hz) in DEPT-135 spectra .

Methodological Recommendations

Optimizing chromatographic separation of ethyl 1-phenylallyl ether isomers:

Use silica gel columns with hexane/EtOAc (9:1) gradients. For polar derivatives (e.g., hydroxylated analogs), reverse-phase HPLC (C18, MeCN/H₂O 70:30) achieves baseline resolution (R > 1.5) .

Designing kinetic experiments to probe solvent-salt interactions:

Conduct stopped-flow UV-Vis studies under pseudo-first-order conditions ([LiClO₄] > 10×[substrate]). Arrhenius plots (ln k vs. 1/T) in the range 15–45°C isolate ΔH‡ and ΔS‡ contributions .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.